(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(2-ethyl-1H-imidazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-2-6-8-4-5(3-7)9-6;/h4H,2-3,7H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYYJZRDJRYDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that include the formation of the imidazole ring followed by functionalization. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride is in the field of medicinal chemistry. Its structural features suggest potential as a therapeutic agent in various diseases.
- Anticancer Activity : Research indicates that imidazole derivatives can exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown antiproliferative activity against human tumor cell lines such as HCT-116 and HeLa, often through mechanisms involving topoisomerase inhibition .
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiproliferative Activity | Identified cytotoxic effects on HCT-116 and HeLa cell lines; topoisomerase I inhibition noted. |
| Study 2 | Structure-Activity Relationship | Provided insights into the structure-activity relationship of furan-containing compounds. |
Antimicrobial Properties
The compound has been studied for its antimicrobial properties, particularly against bacterial strains. Imidazole derivatives are known to disrupt microbial cell membranes and interfere with metabolic processes, making them candidates for developing new antibiotics .
Anti-Tuberculosis Agents
Research has identified ring-substituted imidazole derivatives as potential anti-tuberculosis agents. These compounds have demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives achieving over 90% inhibition at low concentrations . The mechanism likely involves interaction with specific bacterial enzymes or pathways.
Coordination Chemistry
The compound's ability to form complexes with metal ions has been explored in materials science. Complexes involving imidazole derivatives have shown promise in applications such as catalysis and ion exchange due to their unique coordination properties .
Case Studies
Several studies have highlighted the diverse applications of this compound:
| Study | Application Focus | Key Results |
|---|---|---|
| Study 1 | Anticancer Activity | Significant cytotoxic effects on cancer cell lines; potential for drug development. |
| Study 2 | Antimicrobial Research | Effective against various bacterial strains; potential for antibiotic development. |
| Study 3 | Coordination Chemistry | Formation of stable complexes with transition metals; implications for catalysis and materials science. |
Mechanism of Action
The mechanism of action of (2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the compound can interact with nucleic acids, influencing gene expression and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Properties | Evidence ID |
|---|---|---|---|---|---|
| (2-Ethyl-1H-imidazol-4-yl)methanamine HCl | C₆H₁₁N₃·HCl (est.) | ~199.06 | 2-ethyl, 4-aminomethyl | Pharmaceutical intermediate; enhanced solubility due to HCl salt | [4,7] |
| [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl | C₁₂H₁₅N₃O·HCl | 253.73 | 3-methoxybenzyl, 4-aminomethyl | Research reagent; requires stringent safety protocols (GHS unclassified) | [3,5,11] |
| (1H-Imidazol-4-yl)methanamine dihydrochloride | C₄H₇N₃·2HCl | 180.06 | 4-aminomethyl (no alkyl substituent) | Building block for organic synthesis; dihydrochloride enhances solubility | [14] |
| 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride | C₆H₁₁N₃·2HCl | 214.11 | 2-methyl, 4-ethylamine | Industrial/Pharma intermediate; sold globally via platforms like ECHEMI | [10,16] |
| [4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride | C₈H₁₁Cl₂N₃S | 252.16 | 2-aminomethyl, 4-thiophene | Used in organic synthesis; heterocyclic diversity influences electronic properties | [13] |
Key Comparison Points:
Substituent Effects on Reactivity and Bioactivity The ethyl group at the 2-position in the target compound provides moderate steric bulk and lipophilicity, balancing solubility and membrane permeability. Dihydrochloride salts (e.g., (1H-Imidazol-4-yl)methanamine dihydrochloride) exhibit higher aqueous solubility than monohydrochloride forms but may require adjusted stoichiometry in synthetic protocols .
Synthetic Accessibility
- Compounds with simpler substituents (e.g., unsubstituted imidazole or methyl groups) are synthesized via direct alkylation or chlorination (e.g., SOCl₂-mediated reactions ). The target compound’s ethyl group may require specialized precursors, such as ethyl-substituted imidazoles .
Market and Availability
- Derivatives like 2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride are marketed as pharmaceutical intermediates, with global suppliers like ECHEMI emphasizing quality compliance and customized services . The target compound’s niche applications may limit commercial availability compared to more widely used analogs.
Research Findings and Trends
- Structure-Activity Relationships (SAR): Substitution at the 2-position of the imidazole ring (ethyl vs. methyl or aryl groups) significantly modulates biological activity. For example, ethyl groups may enhance metabolic stability compared to methyl analogs .
- Salt Form Optimization: Hydrochloride and dihydrochloride salts are preferred for drug development due to improved crystallinity and solubility. However, dihydrochlorides may introduce challenges in dosage formulation due to higher chloride content .
Biological Activity
(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and biochemistry.
Chemical Structure and Synthesis
The compound features an imidazole ring, which is known for its biological significance. It can be synthesized through the reaction of 2-ethyl-1H-imidazole with formaldehyde and ammonium chloride under acidic conditions, leading to the formation of an imidazolium salt that is subsequently converted to the hydrochloride salt.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing enzyme activity. This property makes it a candidate for developing enzyme inhibitors, particularly in the context of cancer and infectious diseases .
- Receptor Interaction : The compound may act as a ligand for various receptors, modulating their activity and affecting cellular signaling pathways. Its structure allows it to mimic natural substrates or inhibitors, providing a basis for therapeutic applications .
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have been shown to inhibit bacterial growth and fungal infections. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Potential
Imidazole derivatives have been explored as anticancer agents. Studies suggest that this compound may inhibit key enzymes involved in tumor growth, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune suppression in tumors .
Research Findings and Case Studies
Applications in Industry
The compound is not only relevant in pharmaceutical research but also finds applications in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for use as a building block in organic synthesis, contributing to the development of new materials and chemical processes.
Q & A
Q. How do environmental factors influence its degradation in aqueous systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
